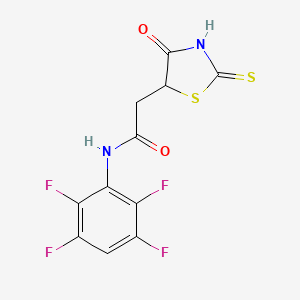

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4N2O2S2/c12-3-1-4(13)8(15)9(7(3)14)16-6(18)2-5-10(19)17-11(20)21-5/h1,5H,2H2,(H,16,18)(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQUGVJHMGCSEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)NC(=O)CC2C(=O)NC(=S)S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

Final Assembly: The final step involves coupling the thiazole ring with the tetrafluorophenyl group using suitable reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.

Reduction: Reduction reactions may target the carbonyl group in the thiazole ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the mercapto group would yield disulfides or sulfoxides, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. Its thiazole ring and tetrafluorophenyl group may interact with biological targets, leading to interesting pharmacological properties.

Medicine

In medicinal chemistry, the compound may be explored for its potential as a drug candidate. Its structure suggests it could interact with enzymes or receptors, making it a potential lead compound for drug development.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring and tetrafluorophenyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Fluorinated Analogs : The tetrafluorophenyl group in the target compound distinguishes it from halogenated (Cl, Br) or alkoxy-substituted analogs. Fluorine’s electronegativity and small atomic radius may improve membrane permeability and resistance to oxidative metabolism .

- Tautomerism: Evidence of tautomeric equilibria in related compounds (e.g., 3c-I and 3c-A in a 1:1 ratio ) suggests that the mercapto group in the target compound may participate in keto-enol or thiol-thione tautomerism, influencing reactivity and binding interactions.

Physicochemical Properties

- Thermal Stability : Fluorine’s strong C-F bonds may increase thermal stability relative to chloro or bromo analogs .

- Spectroscopic Data : ¹H-NMR of similar compounds (e.g., 12cb ) shows characteristic peaks for thiazole protons (δ 4.5–5.5 ppm) and aromatic substituents. The mercapto group (SH) typically appears as a broad singlet near δ 2.0–3.0 ppm .

Pharmacological and Functional Comparisons

- Antimicrobial Activity : Thiazole derivatives like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () exhibit antimicrobial properties, suggesting the target compound may share similar bioactivity.

- Enzyme Inhibition : Fluorinated thiazoles are explored as kinase or protease inhibitors due to fluorine’s ability to modulate electronic environments in binding pockets .

- Agrochemical Potential: Analogs such as flumetsulam () demonstrate herbicidal activity, implying that the tetrafluorophenyl acetamide scaffold could be optimized for agrochemical applications.

Computational and Analytical Insights

Tools like Multiwfn () enable comparative analysis of electronic properties.

Biological Activity

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a mercapto group and an acetamide moiety linked to a tetrafluorophenyl group. Its structural formula can be represented as follows:

Table 1: Structural Details

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₀F₄N₂O₂S |

| CAS Number | [Pending] |

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- Tested Strains : Studies have shown efficacy against various strains including Staphylococcus aureus and Escherichia coli.

Antifungal Activity

The compound has also demonstrated antifungal properties:

- Inhibition of Fungal Growth : In vitro assays reveal that it can inhibit the growth of fungi such as Candida albicans.

- Potential Mechanisms : The activity could be attributed to the disruption of fungal cell membranes or interference with metabolic pathways.

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound:

- Cell Lines Tested : Studies have evaluated its effects on several cancer cell lines including breast (MCF-7), colon (HCT116), and prostate (PC3) cancer cells.

- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating potent activity against these cell lines.

Table 2: Summary of Biological Activities

| Activity Type | Tested Organisms/Cell Lines | Observed Effects |

|---|---|---|

| Antibacterial | S. aureus, E. coli | Significant growth inhibition |

| Antifungal | C. albicans | Inhibition of fungal proliferation |

| Anticancer | MCF-7, HCT116, PC3 | Dose-dependent cytotoxicity |

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole derivatives in drug development:

- Study on Thiazole Derivatives : A study published in the Journal of Medicinal Chemistry reported that thiazole derivatives exhibit enhanced anticancer activity compared to their non-thiazole counterparts .

- Mechanistic Insights : Another research article discussed the interaction of thiazole compounds with DNA and their ability to induce apoptosis in cancer cells .

Q & A

Q. What are the key synthetic routes for preparing 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., using triethylamine as a base and chloroacetyl chloride as a coupling agent) .

- Acetamide Coupling : Reaction of the thiazole intermediate with 2,3,5,6-tetrafluoroaniline via nucleophilic acyl substitution, often catalyzed by DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF .

- Critical Parameters : Solvent choice (e.g., acetonitrile for polar aprotic conditions), temperature control (60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions, particularly the tetrafluorophenyl group (distinct F NMR signals at ~-140 ppm) and thiazole ring protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with sulfur and fluorine atoms .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve by-products from mercapto-group oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions (e.g., sulfoxide formation) during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, solvent polarity, and stoichiometry). For example, lower temperatures (40–50°C) and inert atmospheres (N) reduce thiol oxidation to sulfoxides .

- Additive Screening : Antioxidants like ascorbic acid or BHT (butylated hydroxytoluene) can stabilize the mercapto group during reflux .

- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy to track thiol (-SH) peak intensity (2500–2600 cm) and adjust conditions dynamically .

Q. What computational strategies can predict the electronic effects of the tetrafluorophenyl group on biological activity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron-withdrawing effects of fluorine substituents, which increase electrophilicity of the acetamide carbonyl (e.g., lowering LUMO energy by ~1.5 eV) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases or proteases), highlighting H-bonding between fluorine atoms and Arg/Lys residues .

- MD Simulations : GROMACS to assess stability of the compound in aqueous vs. lipid bilayer environments, correlating with bioavailability .

Q. How can contradictory biological activity data (e.g., varying IC values in enzyme assays) be resolved?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (pH, buffer composition, and enzyme source). For instance, phosphate buffers may chelate metal cofactors, altering activity .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., Western blot for target inhibition) .

- Batch Consistency Checks : Ensure compound purity via LC-MS and exclude degradation products (e.g., hydrolyzed acetamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.